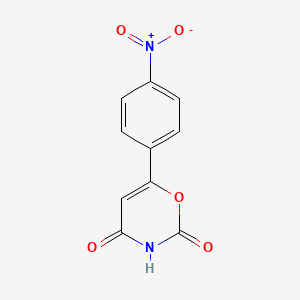
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- is a heterocyclic compound that features both an oxazine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- typically involves the reaction of an appropriate precursor with a nitrophenyl derivative under controlled conditions. One common method involves the use of a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with a suitable oxazine precursor . The reaction conditions often include the use of solvents such as t-butanol and water, and the reaction is carried out at room temperature for a specified duration.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, reduction may produce amine derivatives, and substitution reactions can result in a variety of functionalized oxazine compounds.
Scientific Research Applications
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-chlorophenyl)-: Contains a chlorine atom instead of a nitro group.
2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-aminophenyl)-: Features an amine group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- imparts unique electronic and steric properties, making it distinct from its analogs
Properties
CAS No. |
61761-14-6 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C10H6N2O5/c13-9-5-8(17-10(14)11-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14) |
InChI Key |
BKUVZTRETPZUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


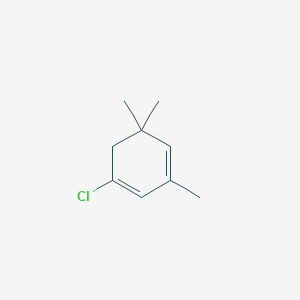
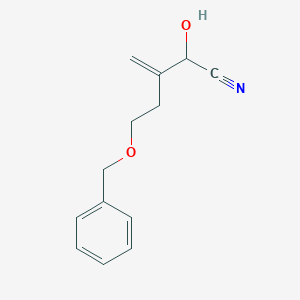
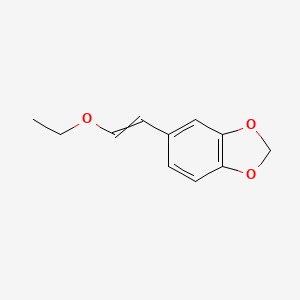
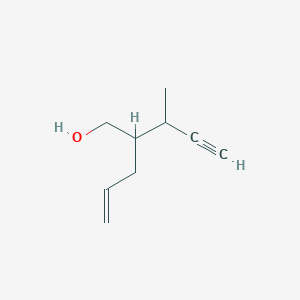
![Methyl(oxo)bis{[(oxolan-2-yl)methoxy]methyl}-lambda~5~-phosphane](/img/structure/B14557585.png)
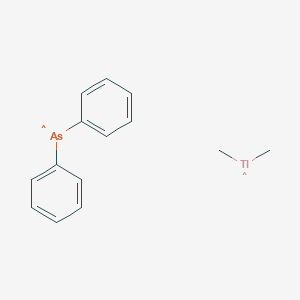
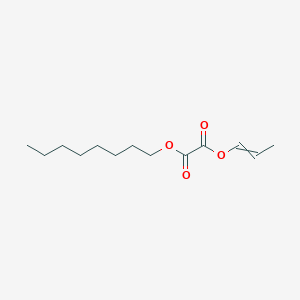

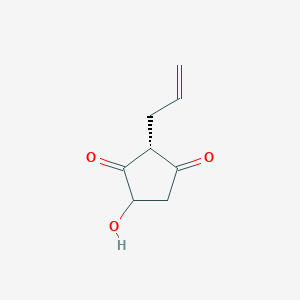
![3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14557632.png)
![9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene](/img/structure/B14557633.png)
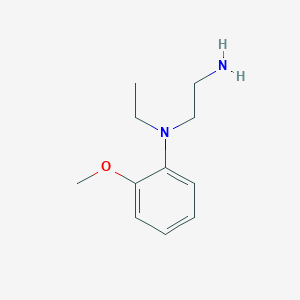
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine](/img/structure/B14557641.png)
![Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate](/img/structure/B14557650.png)
